1-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea
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Overview
Description
N-{(Z)-1-(2,5-DIMETHOXYANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aniline and pyrimidine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-(2,5-DIMETHOXYANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA typically involves the condensation of 2,5-dimethoxyaniline with 4,6-dimethyl-2-pyrimidinylamine under specific reaction conditions. The process often requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and time, are carefully controlled to maximize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-(2,5-DIMETHOXYANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{(Z)-1-(2,5-DIMETHOXYANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{(Z)-1-(2,5-DIMETHOXYANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-{(Z)-1-(2,5-DIMETHOXYANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-4-METHYLBENZENESULFONAMIDE
- N,N-DIMETHYLENAMINO KETONES
Uniqueness
N-{(Z)-1-(2,5-DIMETHOXYANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA stands out due to its unique combination of aniline and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N6O2S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
(1Z)-1-[(2,5-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C22H24N6O2S/c1-14-12-15(2)24-20(23-14)27-21(28-22(31)25-16-8-6-5-7-9-16)26-18-13-17(29-3)10-11-19(18)30-4/h5-13H,1-4H3,(H3,23,24,25,26,27,28,31) |
InChI Key |
HFGQPKKGWADGOE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=N\C(=S)NC2=CC=CC=C2)/NC3=C(C=CC(=C3)OC)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC(=S)NC2=CC=CC=C2)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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